

The Discovery and Synthesis of BI-605906: A Technical Guide

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Compound of Interest

Compound Name: BI605906

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Abstract

BI-605906 is a potent and selective small molecule inhibitor of I κ B kinase β (IKK β), a critical kinase in the canonical nuclear factor- κ B (NF- κ B) signaling pathway.^{[1][2][3]} This pathway is a key regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and asthma.^[2] BI-605906 serves as a valuable chemical probe for elucidating the physiological and pathological roles of IKK β . This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BI-605906, including detailed experimental protocols and a summary of its quantitative data.

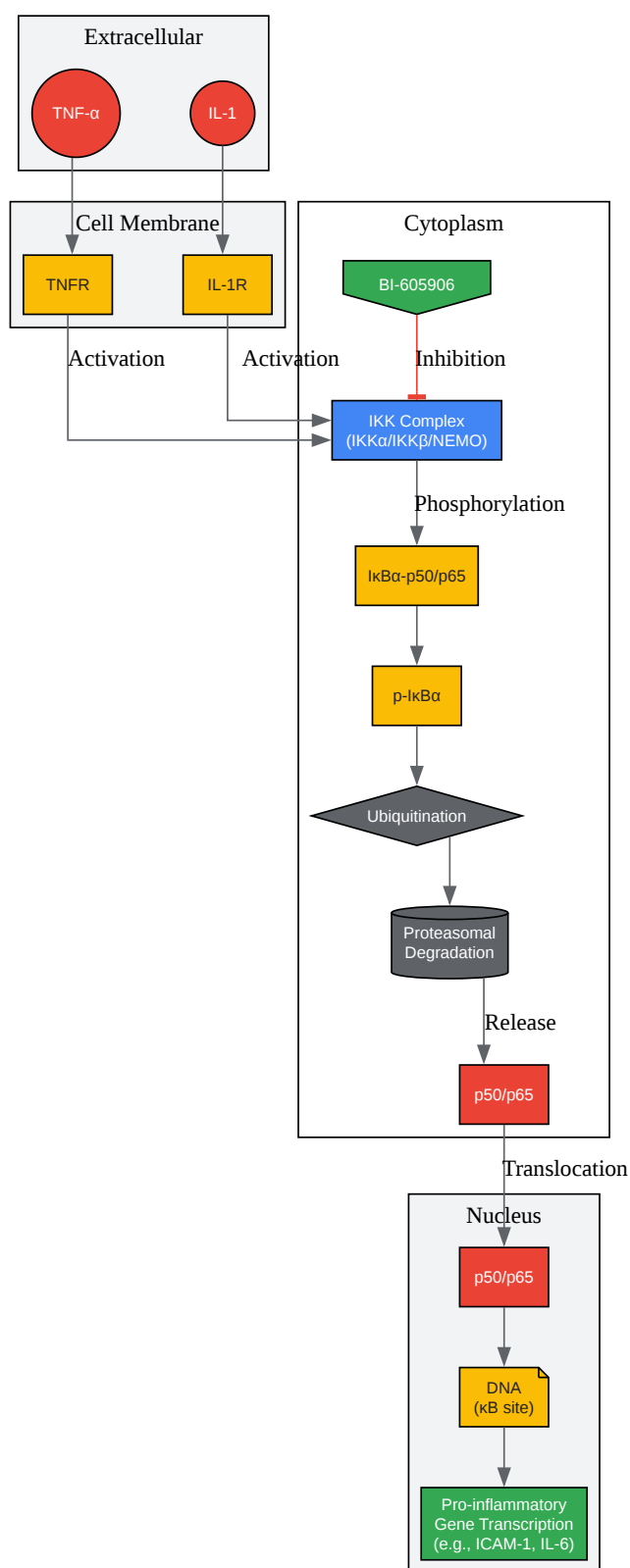
Discovery and Mechanism of Action

BI-605906 was developed by Boehringer Ingelheim as a selective, ATP-competitive inhibitor of IKK β .^[2] Its primary mechanism of action is the suppression of the phosphorylation and subsequent activation of IKK β , which in turn prevents the phosphorylation and degradation of the inhibitor of NF- κ B (I κ B).^{[1][3]} This action blocks the nuclear translocation of NF- κ B and the subsequent transcription of pro-inflammatory genes.^{[1][3]}

Signaling Pathway

The canonical NF- κ B signaling pathway is initiated by various stimuli, such as the pro-inflammatory cytokines tumor necrosis factor- α (TNF- α) and interleukin-1 (IL-1). This leads to

the activation of the IKK complex, of which IKK β is a key catalytic subunit. Activated IKK β phosphorylates I κ B α , marking it for ubiquitination and proteasomal degradation. The degradation of I κ B α releases the NF- κ B dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). BI-605906 directly inhibits the kinase activity of IKK β , thereby blocking all subsequent downstream events in this pathway.



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Caption: Canonical NF-κB signaling pathway and the inhibitory action of BI-605906.

Quantitative Data

The inhibitory activity and selectivity of BI-605906 have been characterized in various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	Assay Conditions	Reference
IKK β	380	0.1 mM ATP	[1][3]
IKK β	50	Not specified	[2]
IKK β	49	Not specified	
IGF1 Receptor	7600	Not specified	[1][3]
IKK α	>10,000	Not specified	[2]
IKK ϵ	>10,000	Not specified	[2]
TBK1	>10,000	Not specified	[2]
GAK	188	Not specified	
AAK1	272	Not specified	
IRAK3	921	Not specified	

Table 2: Cellular Activity

Assay	Cell Line	EC50 (μ M)	Reference
Inhibition of I κ B α Phosphorylation	HeLa	0.9	[2]
Inhibition of ICAM-1 Expression	HeLa	0.7	[2]

Synthesis of BI-605906

The synthesis of BI-605906 can be achieved through a multi-step process as outlined in the literature. A detailed protocol is provided below.

Experimental Protocol for Synthesis

Step 1: Synthesis of 3-chloro-4-(1,1-difluoropropyl)-6-(4-methanesulfonylpiperidin-1-yl)pyridine-2-carbonitrile

- A suspension of 4-(methylsulfonyl)-piperidine trifluoroacetate (2.08 g, 7.5 mmol), nicotinonitrile (1.88 g, 7.5 mmol), and potassium carbonate (5.18 g, 37.5 mmol) in 20 mL of dimethylformamide (DMF) is stirred at room temperature overnight.
- The resulting crude reaction mixture, containing the intermediate product, is used directly in the next step with an assumed 100% yield.

Step 2: Synthesis of BI-605906

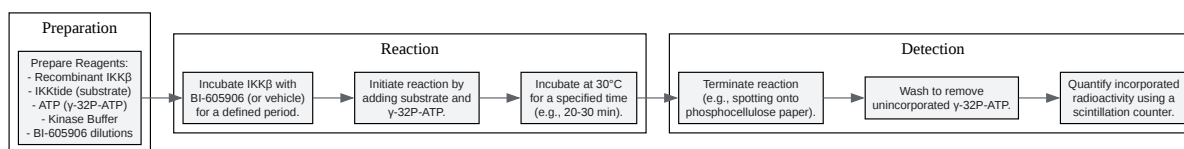
- The crude product from Step 1 is diluted with an additional 20 mL of DMF and the solution is purged with nitrogen.
- 2-mercaptoacetamide (7.5 mmol, as a 2M solution in methanol) is added to the reaction mixture.
- The mixture is stirred for 3 hours at room temperature.
- The reaction is then heated to 80°C overnight to facilitate the intramolecular thiophene cyclization.
- After cooling, the dark-colored reaction mixture is poured into water.
- The resulting precipitate is collected by filtration and washed with additional water to yield BI-605906 as a yellow-brown solid (2.24 g, 69% yield).

Biological Evaluation: Experimental Protocols

The following protocols describe key experiments used to characterize the biological activity of BI-605906.

IKK β In Vitro Kinase Assay

This assay measures the direct inhibitory effect of BI-605906 on the enzymatic activity of IKK β .



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